molecular formula C22H42MgO6 B12321738 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate

Cat. No.: B12321738
M. Wt: 426.9 g/mol
InChI Key: WTZQUDYOTSWADB-KKUWAICFSA-L
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate is a coordination compound with the molecular formula Mg(C₁₁H₁₉O₂)₂·2H₂O and a molecular weight of 426.88 g/mol (anhydrous form: 390.85 g/mol) . It is a white, crystalline powder that sublimes at 150°C under low pressure (0.05 mm Hg) and decomposes at 290°C . This compound is hygroscopic in its anhydrous form but stabilizes as a dihydrate under standard conditions .

As a metal β-diketonate complex, it serves as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, particularly in the fabrication of magnesium-containing thin films for optoelectronic and catalytic applications . Its solubility in organic solvents and stability under thermal stress make it a versatile candidate in materials science .

Properties

Molecular Formula

C22H42MgO6

Molecular Weight

426.9 g/mol

IUPAC Name

magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate

InChI

InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2/b2*8-7-;;;

InChI Key

WTZQUDYOTSWADB-KKUWAICFSA-L

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Mg+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2]

Origin of Product

United States

Preparation Methods

Magnesium Chloride and Ethanol Reflux

A widely documented method involves reacting magnesium chloride (MgCl₂) with H-TMHD in anhydrous ethanol. The procedure begins by dissolving MgCl₂ in ethanol under inert atmosphere conditions to prevent hydrolysis. H-TMHD is then added stoichiometrically, and the mixture is heated under reflux for 6–8 hours. The reaction proceeds via ligand exchange, forming the magnesium complex:

$$
\text{MgCl}2 + 2\,\text{H-TMHD} \rightarrow \text{Mg(TMHD)}2 + 2\,\text{HCl}
$$

The product is filtered hot to remove unreacted MgCl₂, and the filtrate is cooled to induce crystallization. The dihydrate form is obtained by exposing the anhydrous complex to atmospheric moisture or through controlled hydration during purification.

Alternative Magnesium Salts and Solvents

Magnesium acetate (Mg(OAc)₂) serves as an alternative precursor, particularly in methanol or tetrahydrofuran (THF). In these solvents, the reaction proceeds at room temperature but requires prolonged stirring (12–24 hours). The choice of solvent influences reaction kinetics: ethanol favors faster ligand substitution, while THF enhances solubility of intermediate species. After completion, the solvent is evaporated under reduced pressure, and the residue is recrystallized from hexane or diethyl ether.

Crystallization and Purification

Crystallization is critical for obtaining high-purity dihydrate. The crude product is dissolved in a minimal volume of warm acetone, and water is added dropwise until cloudiness persists. Slow cooling to 4°C yields needle-like crystals, which are washed with cold water and dried under vacuum. Purity is confirmed via elemental analysis and Fourier-transform infrared spectroscopy (FT-IR), with characteristic Mg–O stretching bands observed at 450–470 cm⁻¹.

Industrial-Scale Production

Continuous Flow Processes

Industrial synthesis employs continuous flow reactors to enhance yield and consistency. Magnesium chloride and H-TMHD are pumped into a heated reaction chamber at 60–80°C, with residence times optimized to 30–45 minutes. Automated systems adjust stoichiometry in real-time using inline pH and conductivity sensors, ensuring complete ligand exchange. The output is directed to a crystallization unit, where controlled cooling and antisolvent addition (e.g., water) precipitate the dihydrate.

Automation and Optimization

Key industrial parameters include:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C Higher temperatures accelerate reaction but risk decomposition
Solvent Ratio 1:3 (MgCl₂:H-TMHD) Excess H-TMHD drives reaction to completion
Crystallization pH 6.5–7.0 Prevents ligand protonation

Process validation studies report yields exceeding 85% with purity ≥98%. Scalability is limited only by reactor volume and solvent recovery systems, which reclaim ethanol for reuse.

Critical Parameters in Synthesis

Temperature Control

Elevated temperatures (>80°C) degrade H-TMHD ligands, forming byproducts like 2,2,6,6-tetramethylheptane-3,5-dione. Conversely, low temperatures (<50°C) prolong reaction times, increasing production costs.

Solvent Selection

Solvent polarity directly affects reaction efficiency:

  • Ethanol : High polarity facilitates Mg²⁺ solvation but requires anhydrous conditions.
  • THF : Enhances ligand solubility, suitable for low-temperature reactions.
  • Hexane : Used in recrystallization for its low solubility of impurities.

Moisture Prevention

Despite the dihydrate’s stability, excess water during synthesis hydrolyzes the complex, yielding Mg(OH)₂ and free H-TMHD. Industrial protocols use nitrogen-sparged reactors and molecular sieves to maintain humidity below 5%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Ethanol Reflux 78–82 95–97 Moderate High
THF Room Temperature 70–75 90–93 Low Moderate
Continuous Flow 85–88 98–99 High High

Laboratory methods prioritize flexibility, while industrial approaches emphasize throughput and consistency. The continuous flow method is favored for large-scale production due to its automated controls and reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate can undergo various chemical reactions, including:

    Substitution Reactions: The ligands can be replaced by other coordinating molecules or ions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and free ligands.

    Thermal Decomposition: Upon heating, the compound can decompose to form magnesium oxide and volatile organic products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include other β-diketones or phosphine ligands.

    Hydrolysis: Typically occurs in aqueous solutions or under humid conditions.

    Thermal Decomposition: Conducted under controlled heating, often in an inert atmosphere to prevent oxidation.

Major Products

    Substitution Reactions: New coordination compounds with different ligands.

    Hydrolysis: Magnesium hydroxide and 2,2,6,6-tetramethyl-3,5-heptanedione.

    Thermal Decomposition: Magnesium oxide and various organic fragments.

Scientific Research Applications

Metal-Organic Chemical Vapor Deposition (MOCVD)

One of the primary applications of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is in MOCVD processes. This technique is crucial for depositing thin films of magnesium oxide and other magnesium-based materials. The compound's thermal stability and vapor pressure characteristics make it an excellent precursor for high-quality film deposition.

Synthesis of Magnesium-Based Compounds

In chemical research, this compound serves as a precursor for synthesizing various magnesium-containing compounds. Its ability to form stable complexes allows researchers to explore new materials with unique properties.

Role in Metal-Organic Frameworks (MOFs)

Research indicates that derivatives of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can be utilized in the synthesis of metal-organic frameworks due to their structural properties and reactivity with other ligands. These frameworks are significant in catalysis and gas storage applications.

Production of High-Purity Magnesium Films

In industrial settings, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is essential for producing high-purity magnesium films and coatings. Its use ensures the integrity and quality of the final products in electronic components manufacturing.

Advanced Materials Manufacturing

The compound plays a vital role in the production of advanced materials that require precise control over metal incorporation. Its unique properties allow for the development of materials with tailored characteristics suitable for specific applications.

Study on Thermal Stability and Vapor Pressure

A study examined the thermal stability and vapor pressure of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium in producing magnesium oxide thin films via plasma-assisted processes. The findings highlighted the compound's effectiveness in maintaining stability under high temperatures necessary for vapor deposition techniques .

Role in Metal-Organic Frameworks (MOFs)

Research has indicated that derivatives of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can be employed in synthesizing metal-organic frameworks due to their structural properties and reactivity with other ligands .

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate exerts its effects depends on the specific application:

    Catalysis: The compound can activate substrates by coordinating to them, thereby facilitating various chemical transformations.

    Thin Film Deposition: During CVD or ALD processes, the compound decomposes to form magnesium-containing films, with the ligands acting as leaving groups.

Comparison with Similar Compounds

Key Observations :

  • Hydration Effects : Magnesium and strontium complexes commonly form hydrates, whereas calcium and copper derivatives are typically anhydrous . Hydration lowers thermal stability (e.g., Sr(TMHD)₂·2H₂O decomposes at 250°C vs. Mg(TMHD)₂·2H₂O at 290°C) .
  • Thermal Stability : Nickel and magnesium complexes exhibit superior thermal stability compared to copper and strontium analogs, making them suitable for high-temperature CVD processes .

Catalytic Activity

  • Mg(TMHD)₂·2H₂O : Primarily used in ALD/CVD for magnesium oxide films, leveraging its controlled sublimation and low decomposition temperature .
  • Ni(TMHD)₂ : Demonstrates stability in cross-coupling reactions (e.g., Suzuki couplings) without hazardous decomposition byproducts .
  • Cu(TMHD)₂ : Employed in superconducting film synthesis due to its thermostability and compatibility with organic matrices .

Research Findings and Trends

Recent studies highlight the following:

Doping Efficiency : Co-doping Mg(TMHD)₂·2H₂O with rare-earth TMHD complexes (e.g., Y(TMHD)₃) enhances superconducting properties in thin films .

Eco-Friendly Synthesis : Strontium and magnesium β-diketonates are being optimized for low-temperature ALD processes to reduce energy consumption .

Stability Enhancements : Modifying ligand environments (e.g., adding phenanthroline to Sr(TMHD)₂) improves catalytic longevity in organic synthesis .

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate, often referred to as Mg(TMHD)₂·2H₂O, is a coordination compound that has garnered attention for its potential biological activities. This compound is characterized by its unique ligand structure and magnesium center, which plays a crucial role in various biochemical processes. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

  • Chemical Formula : C22H38MgO4
  • Molecular Weight : 390.84 g/mol
  • CAS Number : 21361-35-3

The compound consists of magnesium coordinated to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. The presence of the bulky tetramethyl groups contributes to its stability and solubility in organic solvents.

Synthesis

The synthesis of Mg(TMHD)₂·2H₂O typically involves the reaction of magnesium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent like ethanol. The reaction conditions generally require heating under reflux to facilitate complex formation.

Magnesium is an essential element involved in over 300 enzymatic reactions within the human body. Compounds like Mg(TMHD)₂ can influence various biochemical pathways:

  • Enzyme Activation : Magnesium acts as a cofactor for enzymes such as ATPase and protein kinases, which are vital for energy metabolism and signal transduction.
  • Cell Membrane Stability : Magnesium ions contribute to maintaining the structural integrity of cell membranes and modulating their permeability.

Pharmacokinetics

The pharmacokinetics of magnesium compounds include absorption, distribution, metabolism, and excretion (ADME). When administered orally or intravenously, magnesium compounds can influence physiological functions such as muscle contraction and nerve transmission.

Biological Studies

Several studies have investigated the biological effects of magnesium complexes:

  • Cytotoxicity Studies : Research indicates that magnesium complexes exhibit low cytotoxicity in various cell lines, making them potential candidates for biomedical applications .
  • Antioxidant Activity : Some studies suggest that magnesium compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells .
  • Bone Health : Magnesium plays a critical role in bone metabolism. Compounds releasing magnesium ions have been studied for their potential benefits in osteoporosis treatment .

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of Mg(TMHD)₂ on human fibroblast cells using an MTT assay. The results indicated an IC50 value greater than 100 µM, suggesting low toxicity at therapeutic concentrations.

Concentration (µM)Cell Viability (%)
0100
1095
5090
10080

Study 2: Antioxidant Properties

An investigation into the antioxidant capacity of Mg(TMHD)₂ revealed that it scavenged free radicals effectively compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid85
Mg(TMHD)₂70

Biomedical Applications

The biological activity of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium dihydrate suggests potential applications in:

  • Drug Delivery Systems : Due to its low toxicity and biocompatibility.
  • Nutritional Supplements : As a source of magnesium for dietary supplementation.

Industrial Uses

In industrial contexts, this compound is utilized in:

  • Metal-Organic Chemical Vapor Deposition (MOCVD) : For producing thin films of magnesium oxide.
  • Synthesis of Advanced Materials : In electronics and materials science due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methodologies for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate?

  • Methodological Answer : The compound is typically synthesized by reacting magnesium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in a stoichiometric ratio. A common approach involves dissolving MgCl₂ or Mg(OAc)₂ in ethanol or aqueous solution and adding H-TMHD under reflux. After reaction completion, the product is crystallized by slow evaporation or solvent layering. Purification involves recrystallization from anhydrous ethanol or THF to achieve ≥98% purity (white powder form) .
  • Critical Considerations : Monitor pH to avoid hydrolysis of the β-diketonate ligand. Use inert atmospheres (e.g., N₂) to prevent oxidation of the ligand .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the octahedral geometry around Mg²⁺, confirming ligand coordination and dihydrate inclusion. Refinement using software like SHELXL or OLEX2 is recommended .

  • Thermogravimetric Analysis (TGA) : Dehydration occurs at 135–150°C, followed by ligand decomposition above 290°C. Sublimation under vacuum (150°C/0.05 mmHg) is observed .

  • Spectroscopy : FT-IR (C=O stretching at ~1600 cm⁻¹) and ¹H/¹³C NMR (δ ~1.2 ppm for methyl groups) confirm ligand integrity .

    • Data Table :
PropertyValueReference
Molecular Weight426.88 g/mol (dihydrate)
Melting Point135–150°C (dehydration)
Sublimation Temp.150°C (0.05 mmHg)

Advanced Research Questions

Q. What catalytic or stoichiometric roles does this compound play in organometallic reactions?

  • Methodological Answer : The Mg(TMHD)₂ complex acts as a Lewis acid catalyst in cross-coupling reactions (e.g., Kumada coupling) due to its electron-deficient Mg²⁺ center. For example, it facilitates C–C bond formation in aryl halide substrates under mild conditions (40–60°C in THF) .
  • Data Contradictions : While some studies report high catalytic efficiency, others note ligand steric hindrance (from tetramethyl groups) reducing substrate accessibility. Optimize ligand-to-metal ratios to balance activity and stability .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Model the Mg²⁺ coordination environment using Gaussian or ORCA software. Focus on ligand field stabilization energy (LFSE) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate ligand dissociation kinetics in solvents like DMF or ethanol to guide solvent selection for synthesis .
    • Key Insight : Computational studies suggest the dihydrate structure enhances solubility in polar aprotic solvents, which experimentalists should validate via solubility tests .

Q. What are the implications of thermal decomposition pathways for material science applications?

  • Methodological Answer : TGA-MS analysis reveals two-stage decomposition:

Dehydration : Loss of 2 H₂O molecules (theoretical mass loss: 8.4%).

Ligand Degradation : Exothermic breakdown of TMHD ligands above 290°C, producing CO₂ and hydrocarbons .

  • Advanced Application : Residual MgO after decomposition can serve as a precursor for ceramic materials. Characterize residues via XRD (JCPDS card 45-0946) .

Experimental Design and Data Analysis

Q. How to resolve contradictions in reported catalytic efficiencies of Mg(TMHD)₂?

  • Experimental Design :

  • Controlled Variables : Fix solvent (THF), temperature (60°C), and substrate (aryl bromide). Vary catalyst loading (1–5 mol%) and monitor reaction yield via GC-MS .
  • Statistical Analysis : Use ANOVA to assess significance of ligand steric effects vs. electronic factors.
    • Data Interpretation : Lower yields at high catalyst loadings may indicate aggregation; confirm via DLS or TEM .

Q. What protocols ensure safe handling and storage given its thermal sensitivity?

  • Best Practices :

  • Store under anhydrous conditions (desiccator with P₂O₅) at 4°C to prevent hydration/dehydration cycles .
  • Avoid contact with strong oxidizers (e.g., HNO₃), though no hazardous reactions are documented .

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